

# Technical Guide: Preclinical Safety and Toxicity Profile of AB-005

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AB-005

Cat. No.: B144013

[Get Quote](#)

Disclaimer: This document summarizes the non-clinical safety and toxicity data for **AB-005**. The information is intended for an audience of researchers, scientists, and drug development professionals. The data presented herein is based on a comprehensive set of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards where required.

## Executive Summary

**AB-005** has been evaluated in a series of non-clinical safety studies to characterize its toxicological profile and to establish a safe starting dose for first-in-human clinical trials. Preclinical data indicate that **AB-005** is a highly selective inhibitor of the TYK2 pathway.<sup>[1]</sup> The safety profile of **AB-005** has been assessed in rodent and non-rodent species. The primary dose-limiting toxicities observed in repeat-dose studies were related to immunosuppression, consistent with the compound's mechanism of action. No significant genotoxic, phototoxic, or cardiovascular liabilities were identified at anticipated therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) was determined in rat and monkey studies, providing a clear margin of safety for clinical development.

## In Vitro Toxicology

A battery of in vitro assays was conducted to assess the potential for off-target effects and specific forms of toxicity.

Table 1: Summary of In Vitro Safety Pharmacology and Toxicology Data

| Assay Type       | System/Target                               | Key Endpoint                  | Result ( $IC_{50}$ or Effect)                            |
|------------------|---------------------------------------------|-------------------------------|----------------------------------------------------------|
| Receptor Binding | Broad Ligand Panel (44 GPCRs, Ion Channels) | >50% Inhibition               | No significant off-target binding at 10 $\mu M$          |
| Cardiovascular   | hERG Channel Patch Clamp                    | $IC_{50}$                     | > 30 $\mu M$                                             |
| Genotoxicity     | Bacterial Reverse Mutation (Ames Test)      | Fold increase in revertants   | Non-mutagenic up to 5000 $\mu g/plate$ (with/without S9) |
| Genotoxicity     | In Vitro Micronucleus Test (CHO cells)      | % Micronucleated Cells        | Non-clastogenic up to 10 $\mu M$ (with/without S9)       |
| Hepatotoxicity   | Primary Human Hepatocytes                   | Cell Viability (LDH)          | No significant toxicity observed up to 50 $\mu M$        |
| Phototoxicity    | 3T3 Neutral Red Uptake (NRU) Assay          | Photo Irritation Factor (PIF) | PIF < 2 (Non-phototoxic)                                 |

## In Vivo Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the effects of **AB-005** on major physiological systems.

Table 2: Summary of In Vivo Safety Pharmacology Studies

| Study Type             | Species                   | Doses (mg/kg, PO) | Key Findings                                                                        |
|------------------------|---------------------------|-------------------|-------------------------------------------------------------------------------------|
| Cardiovascular         | Beagle Dog<br>(Telemetry) | 3, 10, 30         | No adverse effects on blood pressure, heart rate, or ECG intervals (including QTc). |
| Central Nervous System | Sprague-Dawley Rat        | 10, 30, 100       | No adverse effects on behavior, motor activity, or body temperature (Irwin Test).   |
| Respiratory            | Sprague-Dawley Rat        | 10, 30, 100       | No adverse effects on respiratory rate or tidal volume.                             |

## Repeat-Dose Toxicology

Repeat-dose toxicity was evaluated in one rodent and one non-rodent species to support clinical trials.

Table 3: Summary of Repeat-Dose Toxicology Studies (28-Day, Oral Gavage)

| Species            | Doses (mg/kg/day) | Key Observations                                                                                                                                                                                                      | NOAEL (mg/kg/day) |
|--------------------|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Sprague-Dawley Rat | 0, 10, 30, 100    | At 100 mg/kg/day:<br>Decreased lymphocyte counts, decreased spleen and thymus weights, and minor increases in opportunistic infections. Findings were reversible. No target organ toxicity outside of immune effects. | 30                |
| Cynomolgus Monkey  | 0, 5, 15, 45      | At 45 mg/kg/day:<br>Decreased circulating lymphocytes and mild, reversible skin infections in 2 of 6 animals. No other significant clinical or pathological findings.                                                 | 15                |

## Signaling Pathway and Experimental Workflow Visualizations

The diagram below illustrates the canonical JAK-STAT pathway mediated by TYK2 and the proposed point of inhibition by **AB-005**. TYK2 is a key mediator of cytokine signaling for IL-12, IL-23, and Type I interferons. **AB-005** allosterically binds to the pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its activation by cytokine receptor binding.



[Click to download full resolution via product page](#)

Caption: Allosteric inhibition of the TYK2 signaling pathway by **AB-005**.

The following diagram outlines the key phases and activities in the 28-day repeat-dose GLP toxicology study conducted in rats.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the 28-day GLP toxicology study.

## Detailed Experimental Protocols

- Purpose: To assess the mutagenic potential of **AB-005**.
- Test System: *Salmonella typhimurium* strains (TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (WP2 uvrA).
- Methodology: The plate incorporation method was used. **AB-005** was tested at five concentrations ranging from 50 to 5000  $\mu$ g/plate, in triplicate. Assays were conducted with and without metabolic activation using a liver homogenate fraction (S9) from Aroclor 1254-induced rats. Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, etc.) were run concurrently.
- Evaluation: Plates were incubated at 37°C for 48 hours. A positive result was defined as a dose-dependent, two-fold or greater increase in the mean number of revertant colonies compared to the vehicle control in any strain.
- Purpose: To evaluate the potential for **AB-005** to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
- Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
- Methodology: Whole-cell patch-clamp recordings were performed at room temperature. Cells were exposed to vehicle and seven concentrations of **AB-005** (0.01 to 30  $\mu$ M). The hERG tail current was elicited by a depolarizing voltage step. A known hERG inhibitor (E-4031) was used as a positive control.
- Evaluation: The concentration-response curve was generated to determine the IC<sub>50</sub> value, representing the concentration at which **AB-005** inhibits 50% of the hERG current.
- Purpose: To determine the toxicity profile of **AB-005** after repeated daily dosing for 28 days and to identify the NOAEL.
- Species: Sprague-Dawley rats (10/sex/group).
- Dose Groups: 0 (vehicle), 10, 30, and 100 mg/kg/day administered via oral gavage.
- Methodology:

- In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed ophthalmoscopy pre-study and at termination.
- Clinical Pathology: Blood samples were collected on Days 14 and 28 for hematology (complete blood count, differential) and clinical chemistry analysis.
- Necropsy and Histopathology: All animals underwent a full gross necropsy at termination. Organ weights were recorded. A comprehensive panel of tissues from all animals in the control and high-dose groups was processed for microscopic examination.
- Evaluation: All data were analyzed for dose-dependent and toxicologically significant changes. The NOAEL was established as the highest dose level that did not produce any significant treatment-related adverse findings.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Alumis Presents Preclinical Data for Allosteric TYK2 Inhibitor A-005 at ACTRIMS | Alumis Inc. [\[investors.alumis.com\]](http://investors.alumis.com)
- To cite this document: BenchChem. [Technical Guide: Preclinical Safety and Toxicity Profile of AB-005]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144013#ab-005-safety-and-toxicity-profile\]](https://www.benchchem.com/product/b144013#ab-005-safety-and-toxicity-profile)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)